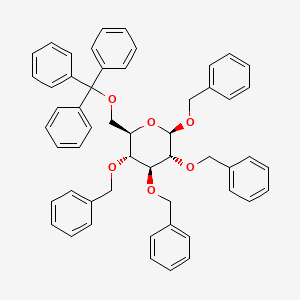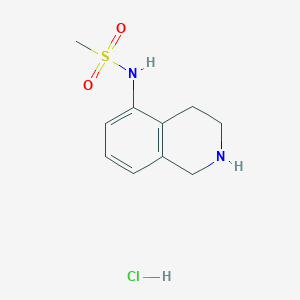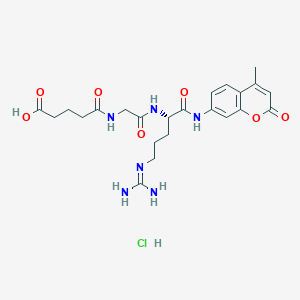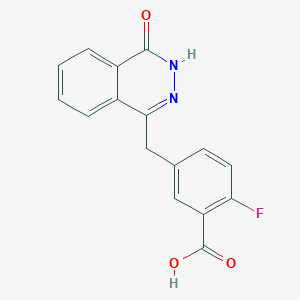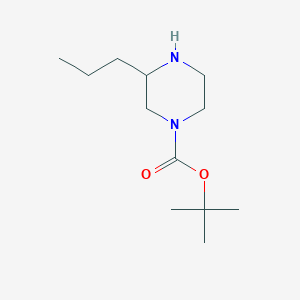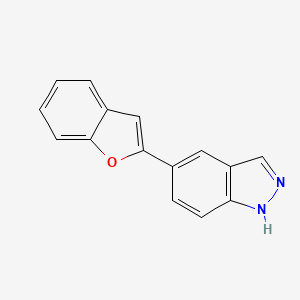
5-Benzofuran-2-yl-1H-indazol
Übersicht
Beschreibung
5-Benzofuran-2-YL-1H-indazole is a heterocyclic compound that combines the structural features of benzofuran and indazole Benzofuran is known for its presence in various natural products and synthetic compounds with significant biological activities, while indazole is a bicyclic compound containing a pyrazole ring fused to a benzene ring
Wissenschaftliche Forschungsanwendungen
5-Benzofuran-2-YL-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
Target of Action
5-Benzofuran-2-YL-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indazole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets in a way that modulates these biological responses.
Biochemical Pathways
Indazole derivatives have been found to possess a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Indazole derivatives have been found to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
5-Benzofuran-2-YL-1H-indazole plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
5-Benzofuran-2-YL-1H-indazole influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Benzofuran-2-YL-1H-indazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the expression of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzofuran-2-YL-1H-indazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Benzofuran-2-YL-1H-indazole remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Benzofuran-2-YL-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at certain concentrations . High doses may lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
5-Benzofuran-2-YL-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can influence cellular function .
Transport and Distribution
Within cells and tissues, 5-Benzofuran-2-YL-1H-indazole is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of 5-Benzofuran-2-YL-1H-indazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 5-Benzofuran-2-YL-1H-indazole exerts its effects in the appropriate cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuran-2-YL-1H-indazole typically involves the construction of the benzofuran and indazole rings followed by their coupling. One common method is the cyclization of 2-aminobenzofuran with appropriate reagents to form the indazole ring. This can be achieved through various cyclization reactions, including transition metal-catalyzed reactions and reductive cyclization reactions .
Industrial Production Methods: Industrial production of 5-Benzofuran-2-YL-1H-indazole may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly solvents. The specific industrial methods may vary depending on the desired purity and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzofuran-2-YL-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and indazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Known for its antimicrobial and anticancer activities.
Uniqueness: 5-Benzofuran-2-YL-1H-indazole is unique due to its combined structural features of benzofuran and indazole, which may result in enhanced biological activities and potential therapeutic applications. The presence of both moieties allows for diverse chemical modifications, making it a versatile compound in drug discovery .
Eigenschaften
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-13-12(7-11)9-16-17-13/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOACZWIEFXVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)NN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648422 | |
| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-61-7 | |
| Record name | 5-(1-Benzofuran-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


